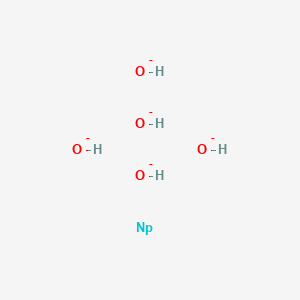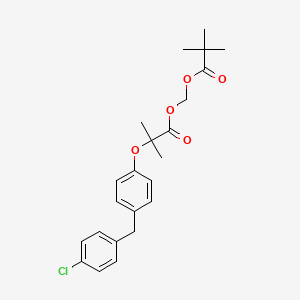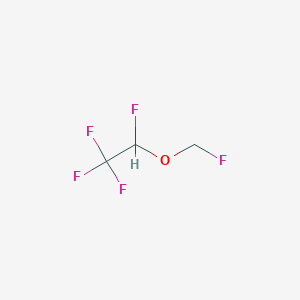
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane is a fluorinated ether with the molecular formula C3H3F5O. It is a colorless, non-flammable gas with a slight ethereal odor. This compound is part of the hydrofluoroether (HFE) family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 1,1,1,2-tetrafluoroethane with fluoromethanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids and other oxidation products.
Reduction: Reduction reactions can yield partially fluorinated ethers and alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ethers, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and unique reactivity.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds for pharmaceutical applications often includes this compound as a model compound.
Industry: It is used in the production of specialty chemicals, refrigerants, and as a cleaning agent for electronic components.
Mécanisme D'action
The mechanism of action of 1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane involves its interaction with various molecular targets and pathways. The compound’s fluorinated nature allows it to participate in unique chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence its reactivity and stability. In biological systems, it can interact with enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2-Tetrafluoroethane: A hydrofluorocarbon used primarily as a refrigerant.
1,1,2,2-Tetrafluoro-1-(fluoromethoxy)ethane: Another fluorinated ether with similar properties but different reactivity.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: A fluorinated ether used in various industrial applications.
Uniqueness
1,1,1,2-Tetrafluoro-2-(fluoromethoxy)ethane stands out due to its specific combination of fluorine atoms and ether linkage, which imparts unique chemical and physical properties. Its stability, non-flammability, and reactivity make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
56885-27-9 |
|---|---|
Formule moléculaire |
C3H3F5O |
Poids moléculaire |
150.05 g/mol |
Nom IUPAC |
1,1,1,2-tetrafluoro-2-(fluoromethoxy)ethane |
InChI |
InChI=1S/C3H3F5O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
Clé InChI |
XDFJJLSCPQLSBD-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


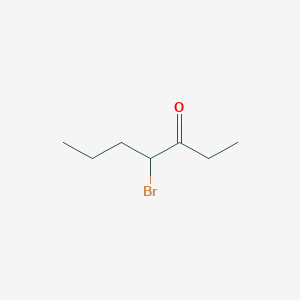
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
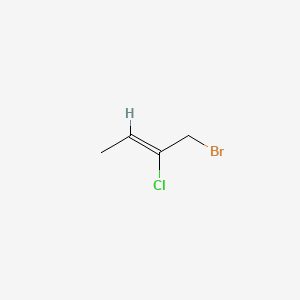
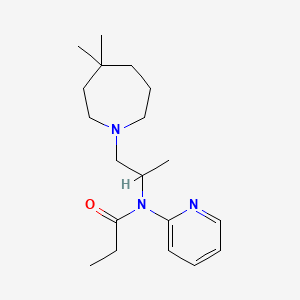
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
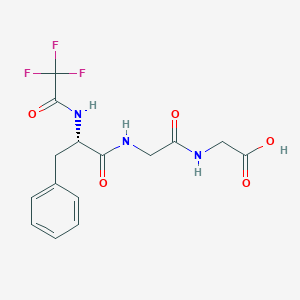
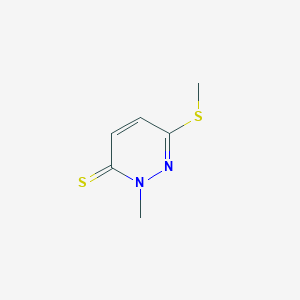
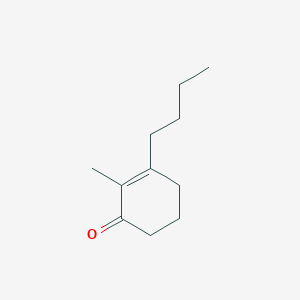

![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
